1H-Benzimidazole-5-carboximidamide, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-
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Overview
Description
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a benzimidazole core, a furan ring, and cyclopentyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) typically involves multiple steps. One common method starts with the preparation of benzimidazole derivatives through the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1H-Benzimidazole-2-carboxamide
- 2-methyl-1H-benzimidazole-5-carboxylic acid
- 1H-Benzimidazole-6-carboxylic acid, 2,2’,2’'-(1,3,5-benzenetriyl)tris-
Uniqueness
1H-Benzimidazole-5-carboximidamide, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis(N-cyclopentyl-) stands out due to its unique combination of a benzimidazole core, a furan ring, and cyclopentyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
216503-06-9 |
---|---|
Molecular Formula |
C42H40N8O |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
N-cyclopentyl-2-[4-[5-[4-[6-(N-cyclopentylcarbamimidoyl)-1H-benzimidazol-2-yl]phenyl]furan-2-yl]phenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C42H40N8O/c43-39(45-31-5-1-2-6-31)29-17-19-33-35(23-29)49-41(47-33)27-13-9-25(10-14-27)37-21-22-38(51-37)26-11-15-28(16-12-26)42-48-34-20-18-30(24-36(34)50-42)40(44)46-32-7-3-4-8-32/h9-24,31-32H,1-8H2,(H2,43,45)(H2,44,46)(H,47,49)(H,48,50) |
InChI Key |
GXGKGYYPDUFTLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=N)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)C5=CC=C(O5)C6=CC=C(C=C6)C7=NC8=C(N7)C=C(C=C8)C(=N)NC9CCCC9 |
Origin of Product |
United States |
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